molecular formula C37H34N2O8 B1139543 2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene CAS No. 106253-69-4

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene

Cat. No.: B1139543
CAS No.: 106253-69-4
M. Wt: 634.67
InChI Key:
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Description

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is a complex chemical compound known for its unique properties and applications. It is synthesized by reacting triphenylolmethane triglycidyl ether with 2,6-tolylene diisocyanate. This compound is widely used in various industrial and scientific applications due to its excellent chemical stability and reactivity.

Scientific Research Applications

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene has a wide range of applications in scientific research:

Safety and Hazards

This compound is classified as a skin irritant and may cause an allergic skin reaction . Therefore, it’s important to handle it with care, using appropriate personal protective equipment. If it comes into contact with the skin, it should be washed off with soap and plenty of water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct typically involves the following steps:

    Preparation of Triphenylolmethane Triglycidyl Ether: This is achieved by reacting triphenylolmethane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triglycidyl ether.

    Reaction with 2,6-Tolylene Diisocyanate: The triphenylolmethane triglycidyl ether is then reacted with 2,6-tolylene diisocyanate under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. .

Industrial Production Methods

In industrial settings, the production of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct is scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved product consistency. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Mechanism of Action

The mechanism of action of triphenylolmethane triglycidyl ether 2,6-tolylene diisocyanate adduct involves the formation of covalent bonds with nucleophilic groups in the target molecules. The compound’s triglycidyl ether groups react with amines, alcohols, and thiols to form stable covalent linkages. This cross-linking ability is crucial for its applications in polymer chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene is unique due to its combination of glycidyl ether and isocyanate functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it highly versatile for various applications in polymer chemistry, material science, and biomedical engineering .

Properties

IUPAC Name

2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28O6.C9H6N2O2/c1-7-22(29-13-25-16-32-25)8-2-19(1)28(20-3-9-23(10-4-20)30-14-26-17-33-26)21-5-11-24(12-6-21)31-15-27-18-34-27;1-7-8(10-5-12)3-2-4-9(7)11-6-13/h1-12,25-28H,13-18H2;2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFSKNTXTHOIEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N=C=O)N=C=O.C1C(O1)COC2=CC=C(C=C2)C(C3=CC=C(C=C3)OCC4CO4)C5=CC=C(C=C5)OCC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H34N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106253-69-4
Record name Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-, polymer with 1,3-diisocyanatomethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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